molecular formula C24H42O21 B3045253 3-beta-Cellobiosylcellobiose CAS No. 103762-93-2

3-beta-Cellobiosylcellobiose

Cat. No.: B3045253
CAS No.: 103762-93-2
M. Wt: 666.6 g/mol
InChI Key: XICHKTOMMVNBOL-WOONOCQWSA-N
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Description

3-beta-Cellobiosylcellobiose: is an oligosaccharide composed of multiple monosaccharide units linked through glycosidic bonds. It is a carbohydrate that has been detected in various cereal products .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-beta-Cellobiosylcellobiose involves the enzymatic hydrolysis of cellulose. This process is typically carried out using cellulases, which are enzymes that break down cellulose into smaller sugar units. The enzymatic hydrolysis is performed under controlled conditions, including specific pH and temperature settings to optimize enzyme activity .

Industrial Production Methods: Industrial production of this compound involves the use of microbial cellulases. These enzymes are produced by various microorganisms, including bacteria and fungi. The production process involves the fermentation of these microorganisms in bioreactors, followed by the extraction and purification of the cellulases. The cellulases are then used to hydrolyze cellulose, resulting in the production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-beta-Cellobiosylcellobiose undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the breaking down of the glycosidic bonds in the presence of water and enzymes such as cellulases.

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide under controlled conditions.

    Glycosylation: This reaction involves the addition of sugar units to the compound, typically using glycosyltransferases.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-beta-Cellobiosylcellobiose involves its interaction with cellulase enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to produce smaller sugar units. This process is facilitated by the catalytic modules of the cellulase enzymes, which include tunnel structures that allow the enzyme to processively cleave the cellulose chain .

Comparison with Similar Compounds

Uniqueness: 3-beta-Cellobiosylcellobiose is unique due to its structure, which includes multiple monosaccharide units linked through glycosidic bonds. This structure allows it to serve as a model compound for studying the enzymatic hydrolysis of cellulose and its interactions with cellulase enzymes .

Properties

CAS No.

103762-93-2

Molecular Formula

C24H42O21

Molecular Weight

666.6 g/mol

IUPAC Name

(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-24-18(39)21(13(34)9(4-28)41-24)45-23-17(38)15(36)20(10(5-29)42-23)44-22-16(37)14(35)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13+,14-,15+,16+,17+,18+,19+,20+,21-,22-,23-,24-/m0/s1

InChI Key

XICHKTOMMVNBOL-WOONOCQWSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OC4C(OC(C(C4O)O)O)CO)CO)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O)O

melting_point

223-226°C

physical_description

Solid

Origin of Product

United States

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